molecular formula C19H20N2O3 B2939671 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921999-83-9

4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2939671
CAS No.: 921999-83-9
M. Wt: 324.38
InChI Key: HMTDQUVZMDBIPW-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold, a structure of high interest in medicinal chemistry and drug discovery . Compounds based on the tetrahydroquinoline core are known to exhibit a broad spectrum of biological activities. Recent research into similar heterocyclic compounds containing hydroquinoline fragments has predicted potential for activities such as antiallergic, antiasthmatic, and antiarthritic properties, as well as acting as progesterone antagonists . Furthermore, tetrahydroquinoline derivatives are frequently investigated for their potential in disorders of the nervous system, including as agents for treating neurodegenerative diseases like Alzheimer's, and for antineoplastic (anti-cancer) applications . The molecular structure of this benzamide derivative combines a tetrahydro-2-oxoquinoline moiety with an isopropoxy-substituted benzamide group, making it a valuable intermediate or target molecule for researchers in organic synthesis and pharmaceutical development. It is strictly for research purposes such as in vitro screening, hit-to-lead optimization, and mechanism of action studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(2)24-16-7-3-13(4-8-16)19(23)20-15-6-9-17-14(11-15)5-10-18(22)21-17/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTDQUVZMDBIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the cyclization of an appropriate amino acid derivative to form the tetrahydroquinoline ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive compound with possible effects on biological systems.

  • Medicine: Research is ongoing to explore its therapeutic properties, including its potential use in drug development.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the biological context and the specific receptors or enzymes it interacts with. Further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isopropoxy group distinguishes it from analogues with electron-withdrawing substituents (e.g., sulfonyl, halogen) or aromatic heterocycles (e.g., thiazole, oxazole). This group may reduce polarity, favoring passive diffusion across biological membranes.
  • Triazole derivatives () exhibit tautomerism, absent in the target compound, which could influence reactivity and solubility .

Spectroscopic Comparison :

  • IR Spectroscopy : The target’s benzamide carbonyl is expected near 1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides (1663–1682 cm⁻¹) . Absence of C=O bands in triazoles (e.g., 7–9 in ) highlights structural differences.
  • NMR: The tetrahydroquinoline ring protons would resonate in the δ 1.5–3.0 ppm range (CH₂ groups), distinct from thiazole-linked analogues (e.g., δ 6.5–8.5 ppm for aromatic protons) .

Biological Activity

4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines a benzamide moiety with a tetrahydroquinoline derivative, which may confer distinct biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3. The compound features an isopropoxy group and an oxo group that contribute to its chemical properties. The structure allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Biological Activity IC50 Value (µg/mL) Reference
Study AAntitumor activity10
Study BAnti-inflammatory15
Study CAntioxidant propertiesNot specified

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against cancer cell lines. For instance, it showed an IC50 value of 10 µg/mL against specific tumor cells, outperforming some established chemotherapeutic agents like Doxorubicin (IC50 = 37.5 µg/mL) .
  • Anti-inflammatory Effects : Another study reported that the compound effectively reduced inflammation markers in animal models of arthritis. The results indicated a dose-dependent response with an IC50 value of 15 µg/mL .
  • Oxidative Stress Protection : In cellular models exposed to oxidative stressors, this compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels .

Pharmacokinetics and Safety

Investigations into the pharmacokinetics of this compound reveal promising attributes regarding its bioavailability and safety profile. Studies indicate that it is well absorbed in vivo with minimal toxicity observed at therapeutic doses. Further research is necessary to fully elucidate its pharmacokinetic parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Traditional reflux synthesis : React substituted benzaldehydes with amino-triazole derivatives in absolute ethanol using glacial acetic acid as a catalyst under reflux (4–6 hours). Monitor reaction completion via TLC .
  • Ultrasound-assisted synthesis : Apply ultrasonic irradiation (e.g., 40 kHz) to reduce reaction time (1–2 hours) and improve yield. Use DMF as a solvent with triethylamine to facilitate cyclization .
    • Key Variables :
VariableImpact on YieldOptimal Condition
Catalyst (acetic acid vs. triethylamine)Acidic conditions favor imine formation; basic conditions enhance cyclization .5 drops glacial acetic acid (traditional)
Solvent polarityEthanol for intermediate steps; DMF for high-temperature stability .Ethanol (reflux), DMF (ultrasound)
TemperatureReflux (~78°C for ethanol) vs. ultrasonic cavitation (ambient with localized heating) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH/OH bands (~3200–3500 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH), tetrahydroquinolinone (δ 2.5–3.5 ppm for CH₂), and benzamide (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropoxy group) .

Q. How can researchers optimize purity (>95%) during synthesis?

  • Methodology :

  • Recrystallization : Use ethanol or ethyl acetate for final purification .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) .
  • TLC monitoring : Use UV-active spots or iodine staining to track intermediates .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Comparative assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. ATP luminescence) to minimize variability .
  • Dose-response validation : Repeat experiments with triplicate technical replicates and statistical analysis (ANOVA, p < 0.05) .
  • Structural analogs : Compare activity of derivatives (e.g., halogen-substituted benzamides) to identify pharmacophore requirements .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., EGFR PDB: 1M17) to simulate ligand-protein interactions .
  • QSAR modeling : Train models with descriptors (logP, polar surface area) and bioactivity data from analogs .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Kinetic isotope effects : Replace labile protons (e.g., NH) with deuterium to study rate-determining steps .
  • Trapping experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates during oxidation .
  • DFT calculations (Gaussian 16) : Map potential energy surfaces for hydrolysis or ring-opening pathways .

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